molecular formula C18H16N4O4S B2534746 N-(3-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-76-0

N-(3-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2534746
CAS RN: 851079-76-0
M. Wt: 384.41
InChI Key: YXEIGLMEZWWMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, also known as MNIT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

A study reviewed the use of advanced oxidation processes (AOPs) to degrade acetaminophen from aqueous mediums. This research highlighted the generation of various by-products and their biotoxicity, providing insights into the environmental impact and degradation pathways of similar compounds. This could suggest potential applications in environmental science, specifically in water treatment and pollution mitigation efforts (Qutob et al., 2022).

Carcinogenicity Studies and Chemical Modifications

Research into thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, which share structural similarities with the specified compound, involved synthesizing and evaluating these compounds for potential carcinogenicity. This study emphasizes the importance of chemical structure modifications in altering biological activity and toxicity, which could be relevant for designing safer chemicals and drugs (Ashby et al., 1978).

Antitumor Activity of Imidazole Derivatives

Another area of research involves the antitumor activity of imidazole derivatives, which are structurally related to the specified compound. These studies focus on synthesizing derivatives with different biological properties, including antitumor effects, which can contribute to the development of new cancer treatments (Iradyan et al., 2009).

Microbial Degradation and Bioremediation

Research on neonicotinoids, which include imidazole and thiazole rings similar to the specified compound, explores microbial degradation mechanisms and the biochemistry behind bioremediation processes. Understanding how these compounds are broken down by microbes can guide the development of bioremediation strategies for contaminated environments (Pang et al., 2020).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-26-16-4-2-3-13(11-16)20-17(23)12-27-18-19-9-10-21(18)14-5-7-15(8-6-14)22(24)25/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEIGLMEZWWMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

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